PP-13 was identified through high-throughput screening of over 7,500 compounds aimed at finding new agents that could overcome resistance to apoptosis in non-small cell lung cancer. It belongs to the class of microtubule-targeting agents that bind to the colchicine site on β-tubulin, differentiating it from other microtubule inhibitors like taxanes and vinca alkaloids, which bind to different sites on tubulin .
The synthesis of PP-13 involves several key steps:
This multi-step synthetic pathway allows for the generation of a library of compounds from which PP-13 was selected based on its promising anticancer activity.
PP-13 has a complex molecular structure characterized by a pyrrolopyrimidine core. Its specific molecular formula is CHNS, with a molecular weight of approximately 284.34 g/mol. The structural configuration allows it to effectively interact with β-tubulin at the colchicine binding site, leading to microtubule destabilization .
PP-13 primarily engages in non-covalent interactions with β-tubulin, leading to microtubule depolymerization. The mechanism involves:
The compound's ability to induce mitotic slippage further contributes to its cytotoxic effects.
The mechanism by which PP-13 exerts its effects can be summarized as follows:
Data from studies indicate that PP-13 significantly increases apoptotic markers in treated cells compared to controls.
PP-13 has significant potential applications in cancer therapy due to its unique mechanism of action:
CAS No.: 1492-61-1
CAS No.: 2595-33-7
CAS No.:
CAS No.:
CAS No.: 898434-63-4